molecular formula C23H23N5O3 B6426021 6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 4830-01-7

6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B6426021
CAS No.: 4830-01-7
M. Wt: 417.5 g/mol
InChI Key: VFMMFBJXSHUJLC-UHFFFAOYSA-N
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Description

This compound belongs to a class of structurally intricate triazatricyclo derivatives characterized by a fused tricyclic core (8.4.0.0³,⁸) with functionalized substituents. Its structure includes a 2-phenylethyl group at position 7, a 2-methoxyethyl carboxamide at position 5, and an imino-oxo moiety at positions 6 and 2. These features contribute to its unique physicochemical properties and biological interactions.

The compound’s synthesis involves multi-step organic reactions, often starting with the formation of the triazine core followed by sequential alkylation and functionalization of substituents. Its applications span medicinal chemistry (e.g., enzyme inhibition, anticancer activity) and material science, owing to its ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-31-14-11-25-22(29)17-15-18-21(26-19-9-5-6-12-27(19)23(18)30)28(20(17)24)13-10-16-7-3-2-4-8-16/h2-9,12,15,24H,10-11,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMMFBJXSHUJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411964
Record name AGN-PC-0LOWLG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4830-01-7
Record name AGN-PC-0LOWLG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure . The reaction conditions typically involve the use of nBu4NBr as a mediator under exogenous-oxidant- and metal-free conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into certain biological receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Differences
Target Compound : 6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide - 2-Phenylethyl group at position 7
- 2-Methoxyethyl carboxamide at position 5
- Imino-oxo moieties
Potent enzyme inhibition; anticancer activity (predicted) Enhanced lipophilicity and binding affinity due to aromatic and methoxy substituents
N-benzyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide () - Benzyl group at position 5
- 2-Methoxyethyl at position 7
Antimicrobial activity Reduced steric hindrance compared to 2-phenylethyl substituent; altered target specificity
6-imino-N,13-dimethyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide () - Morpholine ring at position 7
- Methyl groups at positions N and 13
Improved solubility; enzyme inhibition Morpholine enhances solubility but reduces membrane permeability compared to methoxyethyl
Ethyl 6-imino-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide () - Oxolan (tetrahydrofuran) group at position 5 Not specified Oxolan improves aqueous solubility but diminishes metabolic stability
Triazine-based anticancer agent () - Triazine core with methoxy substitution Anticancer (DNA methylation) Simpler structure; lacks tricyclic framework, reducing binding complexity

Detailed Research Findings

Structural Impact on Bioactivity

  • 2-Phenylethyl vs. Benzyl Groups : The 2-phenylethyl group in the target compound provides greater conformational flexibility and hydrophobic interactions compared to the rigid benzyl group in its analog (). This likely enhances its binding to hydrophobic pockets in enzymes .
  • Methoxyethyl vs. Morpholine : The 2-methoxyethyl substituent balances lipophilicity and polarity, optimizing membrane penetration and target engagement. In contrast, morpholine-containing analogs () exhibit superior solubility but shorter half-lives in vivo due to rapid renal clearance .

Mechanistic Insights

  • The imino-oxo moiety in the target compound is critical for forming hydrogen bonds with catalytic residues in enzymes, as seen in triazatricyclo derivatives with similar functional groups ().
  • Substitution at position 7 (e.g., 2-phenylethyl vs. propyl or octyl) significantly modulates steric effects and target selectivity. For example, bulkier groups like octyl () may hinder interaction with compact active sites .

Comparative Efficacy

  • In antimicrobial assays, benzyl-substituted analogs () showed moderate activity (MIC: 8–16 µg/mL), while the target compound’s 2-phenylethyl group is hypothesized to improve potency by enhancing membrane disruption .
  • Anticancer activity predictions (via QSAR modeling) suggest the target compound’s tricyclic framework increases intercalation with DNA or kinase domains compared to simpler triazine derivatives ().

Biological Activity

6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a triazatricyclo framework that incorporates nitrogen atoms in its ring system. This structural configuration contributes to its chemical reactivity and biological properties.

Property Details
Molecular Formula C23H23N5O3
Molecular Weight 417.5 g/mol
IUPAC Name 6-imino-N-(2-methoxyethyl)-2-oxo...
CAS Number 371222-17-2

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The biological evaluation of related triazatricyclo compounds has shown varied activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The imino group and the presence of nitrogen in the ring system enhance the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.
  • Minimum Inhibitory Concentration (MIC) : In studies involving derivatives of similar compounds, MIC values ranged from 31.25 to 1000 µg/mL against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis .
  • Case Study : A study on thiosemicarbazide derivatives revealed that structural modifications led to significant differences in antimicrobial efficacy, suggesting that similar modifications in the target compound could enhance its antimicrobial activity .

Anticancer Activity

The anticancer potential of 6-imino-N-(2-methoxyethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has been suggested based on its structural characteristics.

  • In Vitro Studies : Preliminary evaluations indicate that compounds with triazatricyclo structures show promise in inhibiting cancer cell proliferation in various cancer cell lines .
  • Cytotoxicity Assays : The cytotoxic effects were assessed using established cancer cell lines, revealing moderate activity against specific types of cancer cells.

Research Findings

Recent studies have highlighted the importance of structural features in determining the biological activity of triazatricyclo compounds:

  • Structure-Activity Relationship (SAR) : Variations in substituents significantly affect the biological efficacy of these compounds. For instance, the presence of electron-withdrawing groups can enhance antibacterial activity .
  • Comparative Analysis : A comparative analysis with other heterocyclic compounds suggests that modifications to the phenyl ring can drastically alter biological responses .

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